molecular formula C11H11BrO2 B13870632 5-(3-Bromophenyl)-5-methyloxolan-2-one

5-(3-Bromophenyl)-5-methyloxolan-2-one

Cat. No.: B13870632
M. Wt: 255.11 g/mol
InChI Key: QBIZAROLQZKQLI-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-5-methyloxolan-2-one is a brominated lactone derivative featuring a 3-bromophenyl substituent and a methyl group at the 5-position of the oxolan-2-one (γ-lactone) ring.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-(3-bromophenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C11H11BrO2/c1-11(6-5-10(13)14-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3

InChI Key

QBIZAROLQZKQLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-methyloxolan-2-one typically involves the reaction of 3-bromobenzaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-methyloxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, phenyl-substituted oxolanes, and various substituted phenyl derivatives .

Scientific Research Applications

5-(3-Bromophenyl)-5-methyloxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Bromophenyl)-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

A. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 121082-86-8)

  • Structure: Oxazolidinone ring with bromomethyl and 4-methoxyphenyl groups.

B. 3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one

  • Structure: Oxolan-2-one with an amino-linked 2-bromo-5-fluorophenyl group.
  • Key Differences: The amino bridge introduces basicity, while the fluorine atom enhances lipophilicity and metabolic stability. This combination may improve bioavailability compared to the target compound.
  • Synthesis : Likely synthesized via reductive amination or nucleophilic substitution .

C. [5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide

  • Structure : Furyl ring substituted with a 3-bromophenyl group and hydrazide functionality.
  • Key Differences : The hydrazide group enables chelation and interaction with metal ions, while the furyl ring provides a planar aromatic system. This derivative acts as a selective FPR2 agonist, inducing TNFα production and chemotaxis in macrophages .
Lactone Derivatives with Alkyl Substituents

A. 5-Hexyl-5-methyloxolan-2-one

  • Structure : Oxolan-2-one with hexyl and methyl groups at the 5-position.
  • Key Differences : The long hexyl chain significantly increases lipophilicity, likely reducing aqueous solubility compared to the bromophenyl analog. Such alkyl-substituted lactones are often used as flavoring agents or intermediates in polymer synthesis .
Enone Derivatives with Bromophenyl Groups

A. (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound C3)

  • Structure: α,β-unsaturated ketone (enone) with 3-bromophenyl and p-tolyl groups.
  • Key Differences: The conjugated enone system facilitates Michael addition reactions, contrasting with the lactone’s ester reactivity. This compound was synthesized for cytotoxic testing, though results are unspecified in the evidence .
Table 1: Comparative Data for Selected Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
5-(3-Bromophenyl)-5-methyloxolan-2-one C₁₁H₁₁BrO₂ 267.11 (calc.) 3-Bromophenyl, methyl Likely moderate lipophilicity
5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one C₁₁H₁₂BrNO₃ 286.12 Bromomethyl, 4-methoxyphenyl High electrophilicity
[5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide C₁₂H₁₀BrN₂O₂ 309.13 3-Bromophenyl, hydrazide FPR2 agonist; induces TNFα production
5-Hexyl-5-methyloxolan-2-one C₁₁H₂₀O₂ 184.28 Hexyl, methyl High lipophilicity; flavoring agent
Key Observations:
  • Electronic Effects : Bromine’s electron-withdrawing nature in aryl-substituted lactones may slow hydrolysis compared to alkyl-substituted analogs .
  • Bioactivity : Hydrazide derivatives (e.g., ) demonstrate receptor-specific activity, suggesting that the target compound’s lactone ring could be modified to enhance pharmacological targeting .

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